3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide
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Overview
Description
3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide typically involves the chloroacetylation of aminoalcohols. One efficient method reported involves the use of chloroacetyl chloride in the presence of a phosphate buffer, which allows for the selective N-chloroacetylation of amino compounds without compromising reactivity . This method is eco-friendly, easily scalable, and robust, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound can be achieved through the same synthetic route, with optimization for large-scale synthesis. The use of metal-free, bio-compatible conditions ensures that the process is environmentally friendly and sustainable.
Chemical Reactions Analysis
Types of Reactions
3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Chloroacetyl Chloride: Used for the chloroacetylation process.
Phosphate Buffer: Provides a bio-compatible environment for the reaction.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted derivatives.
Scientific Research Applications
3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets.
Industrial Applications: It is used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
N-Chloroacetylated Amines: Compounds with similar chloroacetyl groups.
Benzofuran Derivatives: Other compounds with the benzofuran core structure.
Uniqueness
3-[(Chloroacetyl)amino]-1-benzofuran-2-carboxamide is unique due to the combination of the benzofuran core and the chloroacetyl group, which imparts specific reactivity and potential biological activities not found in other similar compounds.
Properties
IUPAC Name |
3-[(2-chloroacetyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-5-8(15)14-9-6-3-1-2-4-7(6)17-10(9)11(13)16/h1-4H,5H2,(H2,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIYBKFOIUVCQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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